1-(Cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with a cyclobutylmethyl group and a carboxylic acid functional group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities. The compound is identified by the CAS number 1496584-13-4 and is classified under pyrazole derivatives, which are known for their diverse pharmacological properties.
The synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of suitable precursors. A common synthetic route includes the reaction of cyclobutylmethyl hydrazine with ethyl acetoacetate. This reaction proceeds through a series of steps:
Acidic or basic catalysts may be employed to facilitate the cyclization process, optimizing yield and purity during synthesis. Industrial methods may utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography to enhance production efficiency.
The molecular structure of 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid features:
The molecular formula for this compound is , with a molecular weight of approximately 180.20 g/mol. The structure contributes to its unique reactivity and potential interactions with biological targets.
1-(Cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid can participate in several chemical reactions:
Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, while catalytic hydrogenation using palladium on carbon is typical for reduction processes. Nucleophilic substitution may involve alkyl halides or amines as nucleophiles.
The mechanism of action for 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The binding affinity and specificity are influenced by the structural features of the compound, particularly the cyclobutylmethyl group, which may enhance its biological activity. Research indicates that this compound could modulate enzyme activity or receptor binding, leading to various biological effects depending on the target.
Relevant analyses such as spectroscopic techniques (NMR, IR) can provide further insights into its structural characteristics and confirm purity .
1-(Cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
The synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid (molecular formula: C₉H₁₂N₂O₂, MW: 180.21 g/mol) relies on strategic multi-step protocols [2] [3]. A primary route involves:
Alternative methods employ direct N-alkylation of pyrazole-5-carboxylic acids with cyclobutylmethyl halides, though regioselectivity challenges necessitate protecting-group strategies [6]. Patent EP1828164B1 further details sulfonyl chloride-mediated coupling of pyrazole acids with anilines, relevant for agrochemical amide derivatization [6].
Table 1: Key Synthetic Routes to 1-(Cyclobutylmethyl)-1H-Pyrazole-5-Carboxylic Acid
Starting Material | Reagent | Conditions | Intermediate/Product | Yield |
---|---|---|---|---|
Ethyl pyrazole-5-carboxylate | Cyclobutylmethyl bromide | K₂CO₃, DMF, 80°C | Ethyl 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylate | 75–82% |
Ethyl ester intermediate | NaOH (2M) | EtOH/H₂O, reflux | 1-(Cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid | 88% |
Pyrazole-5-carboxylic acid | Cyclobutylmethyl triflate | NEt₃, CH₂Cl₂, 25°C | Crude product (requires purification) | 65% |
Rearrangements enable regiocontrol during cyclobutylmethyl attachment. Thermal Claisen rearrangements of allyl pyrazolyl ethers facilitate C-C bond formation, though this is less applicable to cyclobutyl systems [6]. More critically, ring-expansion reactions of spirocyclic pyrazolines (derived from cyclobutanone hydrazones) offer access to fused bicyclic analogs, though not directly used for the target compound [9]. For 1-(cyclobutylmethyl)-derivatives, N1-to-C3 migrative alkylation is minimized by:
Derivatization focuses on ester and amide formation to enhance bioactivity:
Bioactivity studies show amides outperform esters in insecticidal potency. For example:
Pyrazole-5-carboxamides exhibit 85–100% mortality against Aphis fabae at 200 mg/L, while esters show ≤67% activity [8].
Table 2: Bioactivity of Key Derivatives Against Aphis fabae
Derivative | X Group | Mortality at 200 mg/L | Mortality at 12.5 mg/L |
---|---|---|---|
7h: Amide with oxazole ring | NH | 100% | 85.7% |
7g: Ester analog | O | 67.3% | 15.8% |
Imidacloprid (reference) | – | 100% | 89.8% |
Optimization leverages scaffold hopping and substituent engineering:1. Bioisosteric Replacement:- Cyclobutylmethyl’s conformational rigidity enhances target binding vs. linear alkyl chains [3] [9].- Thiazole/oxazole rings (e.g., compound 7h) boost insecticidal activity by mimicking imidacloprid’s heterocyclic pharmacophore [8].2. Steric and Electronic Tuning:- C3 Methyl groups improve lipophilicity (log P ~2.1), aiding membrane penetration [7] [8].- Electron-withdrawing amide substituents (e.g., p-CF₃ anilines) enhance electrophilic reactivity [6].3. Metabolic Stability:- Cyclobutylmethyl’s saturated ring resists oxidative metabolism vs. benzyl groups [9].
Insecticidal lead 7h (85.7% efficacy at 12.5 mg/L) exemplifies optimization via:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1